molecular formula C5H4F2N2O2 B7961834 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid

Cat. No.: B7961834
M. Wt: 162.09 g/mol
InChI Key: XBFQBFDFQAAVHF-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid is a chemical compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities. This compound is versatile and used in various scientific research fields, including drug synthesis and material science, due to its unique molecular structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid typically involves the introduction of difluoromethyl groups into the pyrazole ring. One common method involves the reaction of pyrazole derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid involves interactions with molecular targets through mechanisms such as hydrogen bonding or cation-π interactions. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a hydrogen atom on the pyrazole ring.

    2,2-Difluoro-2-(1H-pyrazol-3-yl)acetic acid: The difluoromethyl group is attached to a different position on the pyrazole ring.

Uniqueness

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7,4(10)11)3-1-8-9-2-3/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFQBFDFQAAVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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